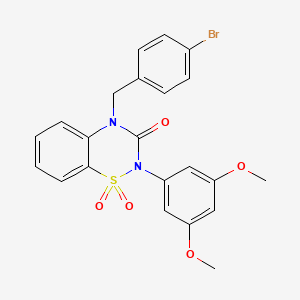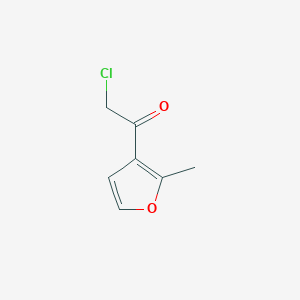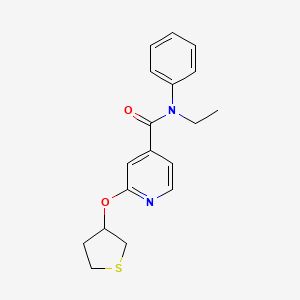
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate, also known as FOBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOBS is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
Synthesis Methods and Chemical Reactions
A study developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions, leading to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This process is significant for the synthesis of compounds related to (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (Yuanyuan An, D. Zheng, & Jie Wu, 2014).
Another research describes a new process for preparing 1,2-benzisoxazole-3-methanesulfonates, crucial intermediates in the synthesis of compounds like the one (V. Arava, Udaya Bhaskara Rao Siripalli, V. Nadkarni, & Rajendiran Chinnapillai, 2007).
Research on the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates provides insights into the chemical behavior of similar compounds (Xuefeng Wang, Tong Liu, D. Zheng, Qian Zhong, & Jie Wu, 2017).
Analytical Studies
A study on the methanesulfonic acid catalyzed reaction of certain compounds with glycerol, producing various methanesulfonates, offers insights into the reaction mechanisms that might be relevant for the compound (S. Upadhyaya, Frank S. Davis, J. Lee, K. Zaw, L. Bauer, & N. E. Heimer, 1997).
The study of zinc methanesulfonate complexes through thermogravimetric analysis and differential scanning calorimetry provides a perspective on the thermal behavior of methanesulfonate-related compounds (V. R. Silveira, A. Pedrosa, H. K. Souza, M. Batista, A. O. Silva, & D. Melo, 2004).
Reaction Mechanisms
Exploration of the Arbuzov rearrangement in the reactions of dimethyl sulfite with diorganotin oxides, leading to the synthesis of methoxydiorganotin methanesulfonates, can provide valuable understanding of complex organic reactions related to methanesulfonates (S. P. Narula, Sukhjeevan Kaur, R. Shankar, S. Verma, P. Venugopalan, Sur Sharma, & R. Chadha, 1999).
Investigation into the reactions of 3-oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, sheds light on potential pathways for the synthesis of related compounds (J. Mérour & F. Cossais, 1991).
Research on the oxidation of o-nitrotoluene by Cerium(IV) methanesulfonate in aqueous methanesulfonic acid provides insights into the oxidation mechanisms which may be relevant for understanding the chemical properties of the compound (J. Lozar & A. Savall, 1995).
Fluorescence and Photophysical Studies
- A study on the synthesis of substituted 2,3,5,6-tetraarylbenzo(1,2-b:5,4-b')difurans, including their fluorescence properties, can provide useful information for the development of fluorescent probes and related applications (Mahmoud Abdul-Aziz, J. Auping, & M. Meador, 1995).
properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJHMDAXDKCPOC-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)
![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)

![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)



![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide](/img/structure/B2452766.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)
